molecular formula C16H17ClN2O4S B6543167 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060294-16-7

2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No. B6543167
CAS RN: 1060294-16-7
M. Wt: 368.8 g/mol
InChI Key: UTPLFMDVKKTVBR-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide” is an organic compound containing a benzene ring, a methoxy group (-OCH3), a chloro group (-Cl), a sulfonamide group (-SO2NH2), and an acetamide group (-CONHCH3). These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials chosen and could involve techniques such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the various functional groups may introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methoxy group might be susceptible to demethylation, while the chloro group could potentially undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These could affect properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could explore its potential applications, such as its use in medicine or industry. Studies could also investigate its environmental impact and ways to mitigate any negative effects .

properties

IUPAC Name

2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-18-16(20)9-11-3-5-12(6-4-11)19-24(21,22)13-7-8-15(23-2)14(17)10-13/h3-8,10,19H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPLFMDVKKTVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chloro-4-methoxybenzenesulfonamido)phenyl]-N-methylacetamide

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